

In-Depth Technical Guide: 1-(4-Methoxy-3-methylphenyl)ethanol

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Compound of Interest

Compound Name: 1-(4-Methoxy-3-methylphenyl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **1-(4-Methoxy-3-methylphenyl)ethanol**, a substituted aromatic alcohol of interest in organic synthesis and medicinal chemistry. Due to the limited availability of data for the racemic mixture, this guide focuses on the synthesis and properties of its well-documented precursor, 1-(4-Methoxy-3-methylphenyl)ethan-1-one, and the specific enantiomer, (1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-ol. This molecule serves as a valuable building block for the development of more complex chemical entities. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug discovery.

Chemical Identity and Properties

The primary subject of this guide is **1-(4-Methoxy-3-methylphenyl)ethanol**. A specific enantiomer, (1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-ol, is commercially available and has the CAS number 1568049-07-9. The direct precursor, 1-(4-methoxy-3-methylphenyl)ethan-1-one, is also readily available with the CAS number 10024-90-5.^{[1][2][3]}

Physicochemical Data

The following tables summarize the key physicochemical properties of **1-(4-Methoxy-3-methylphenyl)ethanol** and its precursor ketone.

Table 1: Properties of (1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-ol

Property	Value	Source
CAS Number	1568049-07-9	[4] [5]
Molecular Formula	C ₁₀ H ₁₄ O ₂	[5]
Molecular Weight	166.22 g/mol	[4]
Physical Form	Liquid	[4]
Purity	Typically ≥95%	
Storage Temperature	Room Temperature	[4]
InChI Key	NATDHZQROBIOSH-MRVPVSSYSA-N	[4]

Table 2: Properties of 1-(4-Methoxy-3-methylphenyl)ethan-1-one

Property	Value	Source
CAS Number	10024-90-5	[1][2][3]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1][3]
Molecular Weight	164.20 g/mol	[1][3]
Physical Form	White to Yellow Solid or Semi-solid	[2]
Boiling Point	274.3 °C	[1]
Flash Point	57 °C	[1]
Purity	Typically ≥97%	[2]
Storage Temperature	Room Temperature	[2]
InChI Key	SRPCRBVBOIYYHS-UHFFFAOYSA-N	[2][3]

Synthesis and Experimental Protocols

The most direct and common method for the synthesis of **1-(4-Methoxy-3-methylphenyl)ethanol** is the reduction of its corresponding ketone, 1-(4-methoxy-3-methylphenyl)ethan-1-one. This transformation can be readily achieved using standard reducing agents such as sodium borohydride or lithium aluminum hydride.

Experimental Protocol: Reduction of 1-(4-methoxy-3-methylphenyl)ethan-1-one

This protocol describes a general procedure for the reduction of 1-(4-methoxy-3-methylphenyl)ethan-1-one to **1-(4-Methoxy-3-methylphenyl)ethanol** using sodium borohydride.

Materials:

- 1-(4-methoxy-3-methylphenyl)ethan-1-one
- Sodium borohydride (NaBH₄)

- Methanol (MeOH)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-methoxy-3-methylphenyl)ethan-1-one in methanol. Place the flask in an ice bath and begin stirring.
- **Addition of Reducing Agent:** Slowly add 1.1 equivalents of sodium borohydride to the stirred solution in small portions. The addition should be controlled to maintain the reaction temperature below 10 °C.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

- Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel.
- Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude **1-(4-Methoxy-3-methylphenyl)ethanol**.
- Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for the reduction of 1-(4-methoxy-3-methylphenyl)ethan-1-one.

Applications in Research and Drug Development

While specific applications for **1-(4-Methoxy-3-methylphenyl)ethanol** are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The precursor, 1-(4-methoxy-3-methylphenyl)ethan-1-one, has been noted for its potential antimicrobial and antioxidant properties, suggesting that its derivatives may also possess interesting biological activities.[6]

The substituted phenylethanol scaffold is a common feature in many pharmaceutical agents. Therefore, **1-(4-Methoxy-3-methylphenyl)ethanol** represents a valuable chiral building block

for the synthesis of more complex molecules in drug discovery programs. Its functional groups—the secondary alcohol and the substituted aromatic ring—allow for a variety of chemical modifications to explore structure-activity relationships.

Potential Signaling Pathways

Currently, there is no direct evidence linking **1-(4-Methoxy-3-methylphenyl)ethanol** to specific signaling pathways. However, given the antioxidant properties of its precursor, it is plausible that this compound could modulate cellular signaling pathways sensitive to oxidative stress. Further research is required to elucidate any specific biological targets or mechanisms of action.

Conclusion

1-(4-Methoxy-3-methylphenyl)ethanol is a valuable chemical intermediate with potential applications in synthetic and medicinal chemistry. This guide has provided key data on its properties and a detailed protocol for its synthesis via the reduction of 1-(4-methoxy-3-methylphenyl)ethan-1-one. While its biological activity and role in signaling pathways are yet to be fully explored, its structural characteristics make it an attractive starting material for the development of novel therapeutic agents. Further investigation into this compound and its derivatives is warranted to uncover its full potential in drug discovery and development.

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